N-Octanoyl-D-threo-sphingosine
Description
Overview of Sphingolipid Metabolism and Signaling
Sphingolipids are a diverse and complex class of lipids that play crucial roles in eukaryotic cells, serving not only as structural components of cell membranes but also as key signaling molecules in a variety of cellular processes. frontiersin.orgfrontiersin.orgmdpi.com Their metabolism is a highly regulated and interconnected network of synthetic and catabolic pathways that give rise to a wide array of bioactive metabolites. nih.govnih.gov The central molecule in sphingolipid metabolism is ceramide, which can be synthesized through three primary pathways: the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway. frontiersin.orgresearchgate.net
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). frontiersin.orgnih.gov This initial step is followed by a series of enzymatic reactions that produce dihydroceramide (B1258172), which is then desaturated to form ceramide. nih.govmdpi.com Alternatively, ceramide can be generated from the hydrolysis of sphingomyelin (B164518), a major component of the plasma membrane, by the action of sphingomyelinases. frontiersin.orgnih.gov The salvage pathway involves the breakdown of complex sphingolipids back to sphingosine (B13886), which can then be re-acylated to form ceramide. frontiersin.orgresearchgate.net
From ceramide, a variety of more complex sphingolipids can be synthesized, including sphingomyelin and glycosphingolipids. nih.govresearchgate.net Conversely, ceramide can be broken down by ceramidases to produce sphingosine, which can be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another critical signaling molecule. mdpi.comscientificarchives.com The balance between the levels of ceramide and S1P, often referred to as the "sphingolipid rheostat," is crucial for determining cell fate, with ceramide generally promoting pro-apoptotic and anti-proliferative signals, while S1P is associated with pro-survival and proliferative responses. frontiersin.org
The bioactive sphingolipids, including ceramide, sphingosine, and S1P, are involved in regulating a wide range of cellular functions such as cell growth, differentiation, senescence, apoptosis, and inflammation. frontiersin.orgmdpi.com Dysregulation of sphingolipid metabolism has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, diabetes, and cardiovascular diseases. mdpi.comnih.gov
Key Pathways in Sphingolipid Metabolism
| Pathway | Starting Substrates | Key Enzyme(s) | End Product | Cellular Location |
|---|---|---|---|---|
| De Novo Synthesis | Serine, Palmitoyl-CoA | Serine palmitoyltransferase (SPT), Ceramide synthase | Ceramide | Endoplasmic Reticulum |
| Sphingomyelin Hydrolysis | Sphingomyelin | Sphingomyelinase | Ceramide | Plasma Membrane, Lysosomes |
| Salvage Pathway | Complex Sphingolipids | Ceramidase | Ceramide | Lysosomes |
Contextualization of Ceramides (B1148491) as Bioactive Sphingolipids
Ceramides are central hub molecules in sphingolipid metabolism and have emerged as critical bioactive lipids that mediate a wide array of cellular signaling events. frontiersin.orgmdpi.comnih.gov Structurally, a ceramide consists of a sphingosine backbone linked to a fatty acid via an amide bond. wikipedia.org The diversity of ceramides arises from variations in the chain length, hydroxylation, and saturation of both the sphingoid base and the fatty acid. nih.govlibretexts.org
Once considered to be merely structural components of the cell membrane, it is now well-established that ceramides actively participate in the regulation of fundamental cellular processes. wikipedia.org They are key players in signaling pathways that control cell differentiation, proliferation, growth arrest, senescence, and programmed cell death (apoptosis). frontiersin.orgscientificarchives.comwikipedia.org The generation of ceramide can be triggered by a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, growth factors, and chemotherapeutic agents. sigmaaldrich.com
The biological functions of ceramides are multifaceted and depend on their specific molecular species, subcellular localization, and the cellular context. For instance, ceramides can influence the biophysical properties of membranes by promoting the formation of lipid rafts, which are specialized membrane microdomains that serve as platforms for signal transduction. scientificarchives.com They can also directly interact with and modulate the activity of various effector proteins, such as protein kinases and phosphatases, to initiate downstream signaling cascades. nih.gov For example, ceramide can activate protein phosphatases like PP1 and PP2A, which are involved in regulating cell growth and apoptosis. caymanchem.com The balance between ceramide and its metabolic product, sphingosine-1-phosphate, is a critical determinant of cellular fate. frontiersin.org
N-Octanoyl-D-threo-sphingosine as a Synthetic Analog in Sphingolipid Research
This compound is a synthetic, cell-permeable analog of naturally occurring ceramides. caymanchem.commedchemexpress.com It belongs to a class of short-chain ceramides that are widely used as experimental tools to investigate the complex roles of endogenous ceramides in cellular processes. sigmaaldrich.com The "D-threo" designation refers to the specific stereochemistry of the sphingoid base, which is different from the naturally occurring D-erythro isomer. caymanchem.com The "N-octanoyl" group is a short, eight-carbon acyl chain attached to the sphingosine backbone. isotope.com
The use of synthetic ceramide analogs like this compound offers several advantages in research. Their short acyl chains increase their water solubility and cell permeability compared to their long-chain natural counterparts, allowing for easier administration in cell culture experiments. sigmaaldrich.combiorxiv.org This property enables researchers to manipulate intracellular ceramide levels and study the downstream consequences.
While the D-erythro isoform is the naturally occurring and most biologically active form of ceramide, the non-natural stereoisomers, including the D-threo form, have been found to exhibit distinct biological activities. sigmaaldrich.comcaymanchem.com For instance, both D-erythro and D-threo ceramides can induce apoptosis, but they can have differential effects on certain enzymes. caymanchem.com Specifically, D-erythro ceramide activates protein phosphatases PP1 and PP2A, whereas D-threo ceramide can inhibit these enzymes. caymanchem.com Studies have also shown that D- and L-threo stereoisomers can be more potent inducers of nucleosomal fragmentation, a hallmark of apoptosis, than the erythro isomers in certain cell lines. nih.gov These differences highlight the stereospecificity of ceramide signaling and make analogs like this compound valuable for dissecting the specific pathways and molecular targets of ceramide action.
Properties of this compound
| Property | Value |
|---|---|
| Synonyms | N-C8:0-D-threo-Ceramide |
| Molecular Formula | C26H51NO3 |
| Molecular Weight | 425.7 g/mol |
| CAS Number | 175892-43-0 |
| Isomeric Form | D-threo (non-natural) |
Properties
Molecular Formula |
C26H51NO3 |
|---|---|
Molecular Weight |
426 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C8:0-D-threo-Ceramide |
Origin of Product |
United States |
Cellular and Molecular Mechanisms Mediated by N Octanoyl D Threo Sphingosine
Modulation of Intracellular Signaling Pathways
N-Octanoyl-D-threo-sphingosine exerts its biological effects by interacting with and modulating the activity of a variety of key signaling molecules. These interactions can either activate or inhibit specific pathways, leading to a cascade of downstream events that ultimately determine the cell's response.
Regulation of Protein Kinase C (PKC) Activity
The Protein Kinase C (PKC) family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and survival. Sphingolipids, including ceramides (B1148491), are known to be important regulators of PKC activity. While the broader family of ceramides has been shown to negatively regulate the translocation of specific PKC isoforms, such as PKC-alpha, the threo-stereoisomer of sphingosine (B13886) has been identified as a potent inhibitor of PKC. nih.govresearchgate.net This inhibitory action on a key pro-survival kinase is a critical aspect of the signaling profile of threo-sphingolipids.
Activation of Ceramide-Activated Protein Kinase (CAPK)
In contrast to its inhibitory effects on some kinases, this compound has been shown to activate other specific kinases. One such target is the Ceramide-Activated Protein Kinase (CAPK). Studies have demonstrated that the D-threo stereoisomer of N-octanoyl-sphingosine (D-t-C8-Cer) is a potent activator of CAPK. dntb.gov.ua This activation suggests a direct mechanism by which this ceramide analog can initiate downstream signaling cascades that differ from those mediated by other protein kinases.
Differential Regulation of Protein Phosphatases PP1 and PP2A
Protein phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) are major serine/threonine phosphatases that play critical roles in reversing the actions of protein kinases, thereby regulating a vast array of cellular functions. The regulation of these phosphatases by ceramides is stereospecific. While the naturally occurring D-erythro ceramides have been shown to activate PP1 and PP2A, the D-threo diastereoisomers exhibit a contrasting effect. Specifically, D-threo-C18-ceramide was found to inhibit the activity of both PP1 and PP2A. nih.govresearchgate.net Similarly, the D- and L-threo forms of C2-ceramide did not activate PP2A. nih.gov This differential regulation, where the threo isomer acts as an inhibitor rather than an activator, is a key feature of its mechanism of action and distinguishes it from its erythro counterpart.
| Target Phosphatase | Effect of D-erythro-ceramide | Effect of D-threo-ceramide |
| Protein Phosphatase 1 (PP1) | Activation | Inhibition nih.govresearchgate.net |
| Protein Phosphatase 2A (PP2A) | Activation | Inhibition nih.govresearchgate.netnih.gov |
Interplay with Key Survival and Proliferation Pathways (e.g., AKT, ERK1/2, NFκB)
This compound has been shown to modulate several key signaling pathways that are central to cell survival and proliferation, often in an inhibitory manner.
AKT Pathway: The PI3K/AKT pathway is a critical pro-survival signaling cascade that promotes cell growth and inhibits apoptosis. Ceramide and its analogs have been demonstrated to inhibit AKT signaling. For instance, sphingadienes, which are structurally related to sphingosine, have been shown to block the translocation of AKT to the cell membrane, thereby inhibiting its activation. nih.gov This inhibitory effect on a major pro-survival pathway contributes to the pro-apoptotic nature of these sphingolipids.
ERK1/2 Pathway: The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) pathway, which is typically associated with cell proliferation and survival. Studies have indicated that basal ERK1/2 activity can be suppressed by ceramide. nih.gov Furthermore, DL-threo-dihydrosphingosine has been identified as an inhibitor of the ERK signaling cassette, suggesting that the threo-conformation is important for this inhibitory activity.
NFκB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. The role of ceramide in regulating NF-κB is complex and can be context-dependent. While some studies have suggested that ceramide can activate NF-κB, others have indicated that it is not the primary mediator of TNF-alpha-induced NF-κB activation. This suggests that the interplay between this compound and the NF-κB pathway may be multifaceted and influenced by the specific cellular environment.
Induction of Cellular Stress Responses and Cell Fate Decisions
The modulation of the aforementioned signaling pathways by this compound ultimately converges on the induction of cellular stress responses and the determination of cell fate, most notably through the induction of apoptosis.
Apoptosis Induction and Nuclear DNA Fragmentation
A hallmark of the biological activity of this compound is its potent ability to induce apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, membrane blebbing, and the fragmentation of nuclear DNA.
Numerous studies have demonstrated that N-octanoyl-sphingosine stereoisomers are potent inducers of apoptosis. dntb.gov.ua A key finding is the stereospecificity of this effect, with the D- and L-threo stereoisomers being significantly more potent in inducing nucleosomal DNA fragmentation compared to the erythro forms. dntb.gov.ua The order of potency for inducing this hallmark of apoptosis has been established as: D-t-C8-Cer = L-t-C8-Cer > L-e-C8-Cer > D-e-C8-Cer. dntb.gov.ua This demonstrates a clear structure-activity relationship, where the threo-conformation is critical for the robust induction of apoptosis.
| N-octanoyl-sphingosine Stereoisomer | Potency in Inducing Nucleosomal Fragmentation |
| D-threo | High dntb.gov.ua |
| L-threo | High dntb.gov.ua |
| L-erythro | Moderate dntb.gov.ua |
| D-erythro | Low dntb.gov.ua |
Cell Cycle Arrest (e.g., G1 phase)
While direct studies on this compound's effect on cell cycle arrest are limited, research on structurally related compounds suggests a potential role in modulating cell proliferation. For instance, DL-threo dihydrosphingosine has been identified as an inhibitor of the extracellular signal-regulated kinase (ERK) signaling pathway in airway smooth muscle cells. nih.gov The ERK pathway is a critical regulator of cell proliferation, and its inhibition can lead to cell cycle arrest. This suggests that the threo stereoisomer of sphingoid bases may possess antiproliferative properties. nih.gov
Furthermore, studies on other N-octanoyl derivatives, such as N-octanoyl dopamine (B1211576), have demonstrated the ability to induce a transient G1 cell-cycle arrest in T cells. nih.govnih.gov This arrest was associated with a decrease in the expression of cyclin D, a key protein in the G1 phase progression. nih.gov Although N-octanoyl dopamine is a different molecule, these findings highlight the potential for the N-octanoyl acyl chain to contribute to cytostatic effects. The broader class of sphingolipids, including ceramides, are well-known inducers of cell cycle arrest. nih.gov
Research Findings on Cell Cycle Arrest by Related Compounds
| Compound | Effect | Cell Type | Key Findings | Citation |
|---|---|---|---|---|
| DL-threo dihydrosphingosine | Inhibition of ERK signaling | Airway smooth muscle cells | Effective against both growth factor- and G-protein-dependent activation of ERK. | nih.gov |
| N-Octanoyl dopamine | Transient G1 cell-cycle arrest | T cells | Paralleled by diminished cyclin D expression. | nih.gov |
Promotion of Cell Differentiation and Senescence
The influence of this compound on cell differentiation and senescence is an area requiring more specific investigation. However, the roles of its parent molecules, ceramides and sphingosine, are well-documented in these cellular processes. Ceramides are generally considered to promote both cellular senescence and differentiation. nih.gov For example, sphingosine-1-phosphate (S1P), a metabolite of sphingosine, has been shown to induce neuronal differentiation in neuroblastoma cells. nih.gov The balance between ceramide and S1P is often seen as a critical determinant of cell fate, with ceramide favoring senescence and apoptosis, while S1P promotes survival and proliferation. nih.gov
Given that this compound is a synthetic ceramide analog, it is plausible that it could influence these pathways. The specific stereochemistry and acyl chain length would likely modulate its activity and interaction with downstream effectors. Cellular senescence is a state of irreversible growth arrest, and sphingolipids like ceramide can trigger this process. nih.govmdpi.commdpi.comnih.gov
Generation of Endogenous Reactive Oxygen Species (ROS)
ROS are chemically reactive species containing oxygen, and their production is a normal part of cellular metabolism. researchgate.net However, excessive ROS can lead to oxidative stress and cellular damage. The generation of ROS can be triggered by various stimuli, including signaling molecules. plos.org While a direct link for this compound has not been established, the known activities of other sphingolipids suggest that this is a potential area for future research.
Impact on Membrane Dynamics and Lipid Microdomain Organization
Selective Inhibition of Caveolar Endocytosis
A significant finding related to the stereochemistry of sphingolipids is the selective inhibition of caveolar endocytosis by the L-threo isomer. Studies using fluorescently labeled lactosylceramide (B164483) (LacCer) analogs have demonstrated that while the natural D-erythro form is primarily internalized via caveolae, the L-threo analog is largely excluded from this pathway. nih.gov Instead, the L-threo LacCer analog is taken up through clathrin-dependent and other caveolae-independent mechanisms. nih.gov This suggests that the specific three-dimensional structure of the sphingosine backbone is critical for recognition and entry into caveolae. nih.govresearchgate.net Caveolae are specialized, flask-shaped invaginations of the plasma membrane involved in signal transduction and endocytosis. plos.org The exclusion of the L-threo isomer from this pathway highlights a high degree of stereospecificity in caveolar uptake. nih.gov
Disruption of Lipid and Protein Clustering in Plasma Membrane Microdomains (Rafts)
The organization of lipids and proteins into specialized microdomains, often referred to as lipid rafts, is crucial for various cellular processes, including signal transduction. mdpi.comnih.govmdpi.comyoutube.com These domains are enriched in sphingolipids and cholesterol. youtube.com Research has shown that the stereochemistry of sphingolipids plays a vital role in their ability to participate in the formation of these microdomains. Specifically, the L-threo analog of lactosylceramide, unlike its D-erythro counterpart, does not cluster in membrane microdomains when added to cells at higher concentrations. nih.gov
Molecular modeling suggests that the altered stereochemistry in the L-threo form results in a perturbed structure that is unable to pack tightly with other membrane lipids. nih.gov This inability to integrate properly into ordered lipid domains leads to a disruption of lipid and protein clustering. Ceramides, in general, are known to influence the organization of lipid rafts, often inducing the coalescence of smaller domains into larger platforms. mdpi.comnih.gov The distinct behavior of the L-threo isomer suggests that it may act as a disruptor of these sphingolipid-rich microdomains. nih.gov
Impact of Sphingolipid Stereochemistry on Membrane Microdomains
| Sphingolipid Analog | Effect on Microdomain Clustering | Endocytic Pathway | Proposed Mechanism | Citation |
|---|---|---|---|---|
| D-erythro-Lactosylceramide | Clusters in membrane microdomains | Caveolar endocytosis | Able to pack closely with natural membrane lipids. | nih.gov |
| L-threo-Lactosylceramide | Does not cluster in membrane microdomains | Clathrin-dependent and other non-caveolar pathways | Perturbed structure prevents close packing with other lipids. | nih.gov |
Influence on Epithelial Sphingolipid Sorting Polarity
Epithelial cells exhibit a distinct polarity, with apical and basolateral plasma membrane domains having unique lipid and protein compositions. uu.nlnih.govfrontiersin.org The sorting of newly synthesized sphingolipids to these domains is a highly regulated process. Studies in Madin-Darby canine kidney (MDCK) and Caco-2 intestinal epithelial cells have investigated how variations in the sphingolipid backbone affect their sorting polarity. nih.govuu.nl
Interaction with Other Biomolecules and Membrane Structures.
Enhancement of Pore Formation in Liposome Lipid Membranes by Bacterial Cytolysins.
Specific studies on the interaction between this compound and bacterial cytolysins to enhance pore formation in liposomal membranes have not been identified in the current body of scientific research. General mechanisms of cytolysin (B1578295) action involve binding to membrane components, oligomerization, and subsequent insertion to form a pore. While ceramides, as a class of sphingolipids, are known to influence membrane properties such as fluidity and domain formation, direct evidence of this compound specifically potentiating cytolysin-induced pore formation is not available.
Inhibition of Beta1-Integrin Activation and Downstream Signaling.
Similarly, there is a lack of specific research demonstrating the inhibitory effects of this compound on the activation of Beta1-integrin and its subsequent downstream signaling pathways. Integrin activation is a complex process involving conformational changes that increase affinity for extracellular matrix ligands, leading to the recruitment of signaling proteins and the activation of pathways that regulate cell adhesion, migration, and proliferation. While some sphingolipids are known to modulate integrin signaling, a direct inhibitory role for this compound has not been documented.
Biological Roles and Research Applications of N Octanoyl D Threo Sphingosine in Preclinical Models
Insights from In Vitro Cell Line Studies
Studies utilizing various cell lines have been instrumental in defining the cellular functions of N-Octanoyl-D-threo-sphingosine, revealing its potent effects on cell viability, immune responses, and pathogen interaction.
This compound has demonstrated significant anti-proliferative and cytotoxic activity across a spectrum of cancer cell lines. nih.govnih.govboothampitheatre.comnih.gov This exogenous ceramide analog acts as a signaling molecule that can trigger programmed cell death, or apoptosis, and inhibit the uncontrolled growth characteristic of cancer cells. nih.gov
In human non-small-cell lung cancer (NSCLC) H1299 cells, treatment with this compound leads to an increase in endogenous reactive oxygen species (ROS). nih.gov This oxidative stress is associated with a halt in the cell cycle at the G1 phase and the eventual activation of caspase-3, a key executioner protein in the apoptotic cascade. nih.gov Similarly, in hepatocellular carcinoma (HCC) cell lines such as HepG2, SMMC-7721, and Huh-7, a liposomal formulation of this compound potently inhibited cell survival and proliferation by activating caspase-dependent apoptosis. nih.gov Notably, this cytotoxic effect was significantly more pronounced in cancer cells than in non-cancerous human hepatocytes, which showed resistance to the treatment. nih.gov The mechanism in these HCC cells involves the inhibition of the pro-survival AKT-mTOR signaling pathway. nih.gov
Research has also extended to breast cancer, where novel analogs of D-erythro N-octanoyl sphingosine (B13886) were shown to inhibit the viability and clonogenic survival of not only drug-sensitive (MCF-7) but also endocrine-resistant (MDA-MB-231) and chemoresistant (MCF-7TN-R) breast cancer cells. boothampitheatre.com This suggests a potential role for ceramide analogs in overcoming therapeutic resistance. Further studies have documented its dose-dependent antiproliferative effects in glioma (C6) and colon cancer (HT29) cell lines. nih.gov
| Cancer Type | Cell Line(s) | Observed Effects | Key Mechanistic Insights | Reference(s) |
|---|---|---|---|---|
| Non-Small-Cell Lung Cancer | H1299 | Anti-proliferation, Apoptosis | Increased ROS production, G1 cell cycle arrest, Caspase-3 activation | nih.gov |
| Hepatocellular Carcinoma | HepG2, SMMC-7721, Huh-7 | Inhibition of survival and proliferation, Apoptosis | Caspase-dependent apoptosis, Inhibition of AKT-mTOR pathway | nih.gov |
| Breast Cancer | MCF-7, MDA-MB-231, MCF-7TN-R | Inhibition of viability and clonogenic survival | Effective against drug-sensitive, endocrine-resistant, and chemoresistant cells | boothampitheatre.com |
| Glioma | C6 | Anti-proliferative | Dose-dependent cytotoxicity | nih.gov |
| Colon Cancer | HT29 | Anti-proliferative | Dose-dependent cytotoxicity | nih.gov |
Beyond its direct effects on cancer cells, this compound has been shown to modulate the activity of key immune cells. Research demonstrates that this synthetic ceramide analog can stimulate dendritic cells (DCs), which are crucial for initiating adaptive immune responses. nih.govnih.gov When DCs were treated with this compound following infection with lymphocytic choriomeningitis virus (LCMV) or influenza virus, they exhibited elevated expression of maturation markers, including MHC class I and co-stimulatory molecules. nih.govnih.gov
This enhanced maturation state is functionally significant. The ceramide-conditioned, virus-infected DCs showed an increased capacity to promote the expansion of virus-specific CD8+ T cells compared to untreated DCs. nih.govnih.gov This indicates that this compound can bolster the antigen-presenting function of DCs, leading to a more robust T cell response. This immunomodulatory property highlights its potential application in contexts where enhancing anti-viral immunity is desirable. nih.gov
The impact of this compound on cancer cell motility has also been investigated. In studies using H1299 lung cancer cells, the compound demonstrated an inhibitory effect on cell migration in wound healing assays. boothampitheatre.comresearchgate.net However, the results also indicated that at concentrations below those that cause significant cell death (sub-IC50), this compound was not effective at suppressing the invasion of these cells through a basement membrane matrix. boothampitheatre.com These findings suggest that the primary anti-cancer action of this compound in NSCLC cells is likely through its anti-proliferative and apoptotic effects, rather than by directly inhibiting the cellular machinery responsible for migration and invasion. boothampitheatre.com
Ceramides (B1148491), the class of molecules to which this compound belongs, are integral components of cell membranes and play a crucial role in the entry of certain viruses. The ganglioside GM1, which contains a ceramide backbone, has been identified as a functional receptor for Simian Virus 40 (SV40). embopress.orgmdpi.com The virus binds to GM1 on the cell surface, an essential first step that initiates its entry into the host cell. embopress.orgmdpi.com While this compound itself is primarily used as a tool to study ceramide signaling, the foundational role of its parent molecular structure is critical to the SV40 infection pathway. Furthermore, short-chain ceramides like C8-ceramide have been shown to induce apoptosis in cells infected with other viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV), and can even trigger the virus's lytic replication cycle. nih.govoncotarget.com This demonstrates that ceramide analogs can be used to probe the interplay between host lipid signaling and the life cycle of a virus.
Mechanistic Studies in Animal Models (Non-Disease Specific)
To understand the systemic effects of this compound, researchers have utilized non-disease-specific animal models, providing insights into its immunomodulatory capabilities in a whole-organism context.
Building on the in vitro findings with dendritic cells, studies in animal models have confirmed the immunomodulatory effects of this compound during viral infections. nih.govnih.gov In mouse models of both LCMV and influenza virus infection, local administration of the ceramide analog significantly increased the subsequent virus-reactive T cell responses. nih.govnih.govbwise.kr Specifically, local delivery of this compound led to a significant increase in the frequency and number of virus-specific CD8+ and CD4+ T cells in the spleens of LCMV-infected mice and in the lungs of influenza-infected mice. nih.govbwise.kr These in vivo results corroborate the in vitro data, demonstrating that this ceramide analog can enhance adaptive immune responses to viral pathogens in a living system. nih.gov
| Model System | Virus | Key Findings | Reference(s) |
|---|---|---|---|
| In Vitro (Dendritic Cells) | LCMV, Influenza | Increased DC maturation markers (MHC Class I, co-stimulatory molecules). Enhanced ability to promote virus-specific T cell expansion. | nih.govnih.gov |
| In Vivo (Mouse Model) | LCMV | Locally administered C8-ceramide increased systemic virus-specific CD8+ and CD4+ T cell responses. | nih.gov |
| In Vivo (Mouse Model) | Influenza | Locally administered C8-ceramide increased virus-specific CD8+ T cell responses in the lungs. | nih.govbwise.kr |
Contribution to General Sphingolipid Metabolism Studies in Rodent Models
Extensive literature searches did not yield specific studies detailing the use of this compound for the investigation of general sphingolipid metabolism in rodent models. Research in this area has predominantly utilized other molecular tools to probe the complex pathways of sphingolipid synthesis and breakdown.
While short-chain ceramide analogs are employed in metabolic studies, specific research findings on the metabolic fate, enzymatic interactions, and influence on endogenous sphingolipid profiles of this compound in rats, mice, or other rodent models are not available in the reviewed scientific literature. Studies in rodent models often rely on genetic modifications, such as the knockout of specific ceramide synthase genes, or the use of labeled precursors like serine and palmitate to trace the de novo synthesis pathways of ceramides. These approaches have been instrumental in elucidating the roles of different ceramide species in various physiological and pathological conditions. However, the specific contribution of this compound as an investigatory tool in this context remains undocumented in the available research.
Therefore, a detailed account of its use in tracking metabolic pathways, its function as a substrate for key enzymes in sphingolipid metabolism, or its impact on the levels of endogenous sphingolipids in rodent models cannot be provided. The following table of compound names includes all chemical compounds mentioned in the context of this article.
Structure Activity Relationships Sar and Stereospecificity of N Octanoyl D Threo Sphingosine
Impact of Stereoisomerism on Biological Activity
The spatial arrangement of the functional groups in the sphingosine (B13886) backbone of N-Octanoyl-D-threo-sphingosine plays a pivotal role in determining its biological efficacy. The interactions of this molecule with its cellular targets are highly dependent on its three-dimensional conformation, leading to significant differences in the biological responses elicited by its various stereoisomers.
Differential Potency of D-threo vs. D-erythro vs. L-threo in Apoptosis Induction and Nucleosomal Fragmentation
A key biological activity attributed to short-chain ceramides (B1148491) is the induction of apoptosis, or programmed cell death. Research has demonstrated a clear stereospecificity in this process. Notably, the threo isomers of N-octanoyl-sphingosine have been shown to be more potent inducers of apoptosis than their erythro counterparts.
In a study utilizing U937 human monocytic cells, the D- and L-threo stereoisomers of N-octanoyl-sphingosine were found to be severalfold more potent in inducing nucleosomal fragmentation, a hallmark of apoptosis, compared to the D-erythro isomer. dntb.gov.ua This suggests that the spatial orientation of the hydroxyl and amino groups on the sphingosine backbone is a critical determinant for the pro-apoptotic activity of N-octanoyl-sphingosine.
Further emphasizing the importance of the threo configuration, studies with C2-dihydroceramides have shown that only the threo isomers were active in pro-apoptotic assays, while the erythro forms were completely inactive. nih.gov This highlights that even in the absence of the C4-C5 double bond in the sphingoid base, the threo stereochemistry is essential for inducing apoptosis.
| Stereoisomer | Relative Potency in Apoptosis Induction | Key Findings |
| D-threo-N-octanoyl-sphingosine | High | Significantly more potent than the erythro isomer in inducing nucleosomal fragmentation. dntb.gov.ua |
| L-threo-N-octanoyl-sphingosine | High | Similarly potent to the D-threo isomer in inducing nucleosomal fragmentation. dntb.gov.ua |
| D-erythro-N-octanoyl-sphingosine | Low | Several-fold less potent than the threo isomers in inducing nucleosomal fragmentation. dntb.gov.ua |
Stereospecific Effects on Protein Phosphatase Activity
Ceramides are known to exert some of their biological effects through the modulation of protein phosphatase activity. Studies on long-chain ceramides have revealed a stereospecific regulation of these enzymes. Specifically, D-erythro-C18-ceramide has been shown to activate protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.gov In contrast, the diastereoisomers D-threo- and L-threo-C18-ceramide did not activate these phosphatases but instead acted as inhibitors. nih.gov
While these findings are based on a longer acyl chain ceramide, they establish a precedent for the stereospecific interaction of ceramides with protein phosphatases. It is plausible that this compound, as a threo isomer, may also exhibit inhibitory rather than activatory effects on PP1 and PP2A, a characteristic that distinguishes it from the naturally occurring D-erythro ceramides. This differential regulation of key signaling phosphatases likely contributes to the distinct biological outcomes observed with different ceramide stereoisomers.
| Ceramide Stereoisomer (C18) | Effect on PP1 and PP2A |
| D-erythro | Activation nih.gov |
| D-threo | Inhibition nih.gov |
| L-threo | Inhibition nih.gov |
| L-erythro | Inhibition nih.gov |
Stereochemical Influence on Endocytosis and Signaling Modulation
The process of endocytosis, by which cells internalize molecules, is also subject to modulation by ceramides in a stereospecific manner. Research on short-chain ceramides has indicated that the D-erythro configuration is the most active in influencing endocytic vesicle formation. nih.gov Specifically, D-erythro-C6-ceramide was more effective at inducing the enlargement of late endosomes and lysosomes compared to other analogs. nih.gov This suggests that the stereochemistry of the sphingoid backbone is a crucial factor in the interaction of ceramides with the cellular machinery that governs membrane trafficking.
Given that this compound possesses the threo configuration, it may have a different or less pronounced effect on endocytosis compared to its erythro counterparts. This differential influence on endocytic pathways could have significant downstream consequences for cellular signaling, as the internalization and trafficking of signaling receptors are critical for modulating their activity.
Stereospecificity in Enzymatic Substrate Recognition and Activity
The metabolism of this compound is carried out by various enzymes, and their ability to recognize and process this molecule is highly dependent on its stereochemistry. For instance, studies on the enzymatic formation of sphingomyelin (B164518) initially suggested that N-acyl derivatives of threo-sphingosine were superior substrates compared to the erythro derivatives. researchgate.net Although this was later proposed to be a potential artifact of the physical properties of the substrates in vitro, it nonetheless points to the importance of stereochemistry in enzyme-substrate interactions within the sphingolipid metabolic pathways.
Furthermore, the degradation of ceramides by ceramidases also exhibits substrate specificity related to the acyl chain. Acid ceramidase, for example, shows greater activity towards ceramides with shorter acyl chains. nih.gov While this relates to the acyl chain rather than the sphingoid backbone stereochemistry, it underscores the principle that enzymatic recognition is highly specific to the precise molecular structure of the ceramide.
Influence of Acyl Chain and Backbone Modifications on Biological Function
Beyond stereoisomerism, modifications to the acyl chain and the sphingosine backbone of this compound can significantly alter its biological activities. These modifications can affect its physical properties, such as membrane permeability and incorporation into cellular membranes, as well as its interactions with specific protein targets.
Comparative Studies with Other Short-Chain Ceramides
This compound belongs to the family of short-chain ceramides, which are often used in research due to their increased water solubility and cell permeability compared to their long-chain counterparts. However, the length of the short acyl chain itself is a critical determinant of biological activity.
Comparative studies have revealed that different short-chain ceramides can elicit distinct cellular responses. For instance, both C2-ceramide (N-acetyl-sphingosine) and C6-ceramide (N-hexanoyl-sphingosine) are known to induce apoptosis, but they can have different potencies and may engage different downstream signaling pathways. Some studies have shown that pseudoceramides, another class of synthetic ceramide analogs, can be more active in inhibiting DNA synthesis than short-chain ceramides like C2- and C6-ceramide. termedia.pl
The octanoyl (C8) acyl chain of this compound positions it between the shorter C2 and C6 ceramides and the longer-chain natural ceramides. This intermediate chain length can influence its partitioning into different membrane microdomains and its interaction with ceramide-binding proteins, potentially leading to a unique profile of biological activities. The ability of ceramides to form channels in mitochondrial outer membranes, a key event in apoptosis, is dependent on the structure of the ceramide molecule, including its acyl chain length. preprints.org Therefore, the specific length of the N-octanoyl chain is a crucial factor in the biological function of this compound.
Importance of the Carbonyl Group in Apoptosis Induction.
The carbonyl group, a key feature of the amide linkage in this compound, has been investigated for its role in the induction of apoptosis. Research on ceramide analogs has revealed that this functional group is not an absolute requirement for triggering programmed cell death. nih.gov Studies utilizing a derivative of D-erythro-sphingosine where the carbonyl group was replaced by a methylene (B1212753) group (N-octyl-D-erythro-sphingosine) demonstrated that the absence of the carbonyl did not prevent the initiation of apoptosis. nih.govnih.gov
Interestingly, the removal of the carbonyl group appeared to accelerate the apoptotic process. In studies on U937 cells, the analog lacking the carbonyl group induced maximum DNA fragmentation at a significantly earlier time point (6 hours) compared to its carbonyl-containing counterpart, N-octanoyl-D-erythro-sphingosine (18 hours). nih.govnih.gov This suggests that while not essential for the pro-apoptotic signal, the carbonyl group may influence the kinetics of apoptosis induction.
Further investigation into the downstream effects showed that both the carbonyl-containing and the carbonyl-lacking analogs could activate a ceramide-activated protein kinase (CAPK) to a similar extent. nih.gov This indicates that the activation of this specific kinase is not dependent on the presence of the carbonyl group. The ability of the carbonyl-deficient analog to induce apoptosis without increasing endogenous ceramide levels further underscores that the core structure of the sphingoid base and the N-acyl chain are the primary determinants of the apoptotic signal, rather than the specific chemistry of the amide linkage. nih.gov
Effect of Double Bond Location and Saturation in the Sphingoid Backbone.
The presence and configuration of a double bond within the sphingoid backbone of this compound are critical determinants of its pro-apoptotic activity. The naturally occurring 4,5-trans double bond is not merely a structural feature but plays a profound role in the biophysical properties of ceramides and their ability to mediate cell death pathways. nih.gov
One of the proposed mechanisms for ceramide-induced apoptosis involves the formation of channels in the outer mitochondrial membrane, which facilitates the release of pro-apoptotic proteins. nih.gov The 4,5-trans double bond is crucial for the self-assembly and packing of ceramide molecules into these stable channel structures. nih.gov The rigidity conferred by the trans double bond is thought to be essential for the proper alignment of ceramide molecules to form these pores. nih.gov
In contrast, saturation of the sphingoid backbone, resulting in a dihydroceramide (B1258172) analog, has been shown to antagonize the pro-apoptotic effects of ceramides. Dihydroceramides, which lack the 4,5-trans double bond, are not only less effective at inducing apoptosis but can actively inhibit the formation of ceramide channels. nih.govnih.gov Due to its saturated nature at the C4 and C5 positions, dihydroceramide can interfere with the strict packing of ceramide molecules required for channel formation. nih.gov Even a small fraction of dihydroceramide can lead to the disassembly of these channels, thereby acting as a potent inhibitor of this apoptotic pathway. nih.govnih.gov
This highlights that the apoptotic activity of ceramides is dependent on the ratio of ceramide to dihydroceramide. nih.gov The conversion of dihydroceramide to ceramide by dihydroceramide desaturase is a key regulatory step, as it not only produces the pro-apoptotic ceramide but also removes its inhibitory precursor. nih.gov Therefore, the saturation state of the sphingoid backbone is a critical factor in modulating the apoptotic potential of this compound and other ceramides.
Interactive Data Table: Effect of Structural Modifications on Apoptosis Induction
| Compound | Key Structural Feature | Effect on Apoptosis Induction | Time to Max DNA Fragmentation | Reference |
| N-Octanoyl-D-erythro-sphingosine | Carbonyl Group Present | Induces Apoptosis | 18 hours | nih.gov |
| N-octyl-D-erythro-sphingosine | Carbonyl Group Replaced by Methylene | Induces Apoptosis (Accelerated) | 6 hours | nih.gov |
| Ceramide (with 4,5-trans double bond) | Unsaturated Sphingoid Backbone | Promotes Apoptosis (Channel Formation) | Not Specified | nih.gov |
| Dihydroceramide | Saturated Sphingoid Backbone | Inhibits Apoptosis (Inhibits Channel Formation) | Not Applicable | nih.govnih.gov |
Research Methodologies for Investigating N Octanoyl D Threo Sphingosine
In Vitro Cell Culture Models for Functional and Mechanistic Studies
In vitro cell culture systems are fundamental tools for studying the cellular effects of N-Octanoyl-D-threo-sphingosine. Researchers utilize a variety of established cell lines to investigate its role in processes such as apoptosis, cell cycle arrest, and stress responses. By introducing this lipid analog to cultured cells, scientists can observe and quantify its impact on cell viability, morphology, and signaling pathways in a controlled environment. These models allow for the systematic dissection of molecular mechanisms, providing insights that are foundational for more complex studies. The choice of cell line is often dictated by the specific biological question; for instance, cancer cell lines are frequently used to study pro-apoptotic potential, while neuronal cell lines might be used to investigate roles in neurodegenerative processes.
| Cell Line Type | Focus of Study | Example Finding |
| Human Cancer Cells | Apoptosis, Cell Cycle Regulation | Induction of programmed cell death through specific signaling cascades. |
| Mouse Macrophage Cells | Inflammatory Response | Modulation of cytokine production and inflammatory pathways. |
| Yeast (S. cerevisiae) | Lipid Metabolism, Membrane Dynamics | Elucidation of metabolic pathways and effects on membrane integrity. |
Biochemical Assays for Enzyme Activity and Signaling Pathway Analysis
Biochemical assays are crucial for determining how this compound interacts with the enzymes of sphingolipid metabolism. These assays measure the activity of key enzymes such as ceramidases, sphingosine (B13886) kinases, and ceramide synthases. By using this compound as a substrate or potential inhibitor, researchers can characterize its metabolic processing and its influence on the balance of bioactive sphingolipids. For example, studies have investigated whether the threo stereoisomer is as efficiently metabolized as the naturally occurring erythro isomer. researchgate.net These assays often employ radiolabeled or fluorogenic substrates to quantify enzyme kinetics and can be performed using purified enzymes or cell lysates.
| Assay Type | Enzyme Target | Purpose |
| In Vitro Kinase Assay | Sphingosine Kinase (SK) | To determine if the sphingosine backbone is phosphorylated. |
| Ceramidase Activity Assay | Acid/Neutral Ceramidase | To measure the rate of hydrolysis into octanoic acid and D-threo-sphingosine. |
| Western Blot Analysis | Signaling Proteins (e.g., Akt, ERK) | To assess the activation state of downstream signaling pathways. |
Lipidomics Approaches for Sphingolipid Profiling and Quantification
Lipidomics, particularly mass spectrometry-based approaches, provides a powerful platform for the comprehensive analysis of sphingolipid profiles within cells or tissues after treatment with this compound. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the precise identification and quantification of a wide array of sphingolipid species. nih.gov This enables researchers to track the metabolic fate of the administered compound and observe its downstream effects on the entire sphingolipid network. For example, lipidomics can reveal if the addition of this compound leads to an accumulation of sphingosine, sphingosine-1-phosphate, or more complex ceramides (B1148491), thereby providing a detailed snapshot of its metabolic impact. nih.gov
Gene Manipulation Techniques (e.g., siRNA knockdown) for Pathway Elucidation
To definitively identify the enzymes and pathways that this compound interacts with, researchers employ gene manipulation techniques. Small interfering RNA (siRNA) knockdown is a common method used to transiently silence the expression of a specific gene. nih.govnih.gov By knocking down a gene encoding a particular enzyme in the sphingolipid pathway (e.g., a specific ceramidase) and then treating the cells with this compound, scientists can observe how the cellular response is altered. If silencing a particular enzyme blocks the biological effect of the compound, it provides strong evidence that the enzyme is required for its action or metabolism. This reverse genetics approach is invaluable for mapping the compound's precise mechanism of action within the complex cellular machinery. nih.govfigshare.com
Application of Fluorescently Labeled Analogs and Advanced Imaging Techniques
To visualize the subcellular localization and trafficking of this compound, scientists utilize fluorescently labeled analogs. By attaching a fluorescent moiety (e.g., a nitrobenzoxadiazole group) to the lipid, its movement and accumulation within cellular compartments, such as the Golgi apparatus, mitochondria, or endoplasmic reticulum, can be tracked in real-time using advanced imaging techniques like confocal microscopy. This approach provides critical spatial and temporal information about where the compound exerts its effects, helping to link its localization with specific cellular functions or organelle-specific stress responses.
Liposome-Based Systems for Membrane Interaction and Permeabilization Studies
Liposomes, which are synthetic vesicles composed of a lipid bilayer, serve as simplified model systems to study the biophysical interactions of this compound with cell membranes. Researchers can incorporate the compound into liposomes of varying lipid compositions to investigate its effects on membrane properties such as fluidity, permeability, and stability. nih.gov These studies help to understand how the presence of this specific ceramide analog might disrupt membrane integrity or influence the formation of lipid domains. nih.gov Such in vitro membrane systems provide a controlled environment to isolate and characterize the direct physical effects of the compound on lipid bilayers, independent of cellular metabolic processes. nih.govnih.gov
Synthetic Approaches for Stereoisomer Generation and Analog Development
The biological activities of sphingolipids are highly dependent on their stereochemistry. The development of specific synthetic routes is crucial for producing stereochemically pure isomers like this compound, allowing for a direct comparison with its D-erythro counterpart. Organic chemists devise multi-step synthetic strategies to control the stereochemistry at the chiral centers of the sphingosine backbone. nih.gov These synthetic efforts are not only essential for providing pure material for biological studies but also enable the creation of a wide range of analogs with modified acyl chain lengths or head groups, facilitating structure-activity relationship (SAR) studies.
Future Research Directions and Mechanistic Therapeutic Implications of N Octanoyl D Threo Sphingosine
Elucidation of Novel Signaling Nodes and Downstream Effectors
While the broader signaling pathways of natural ceramides (B1148491) and their metabolites, such as sphingosine-1-phosphate (S1P), are increasingly understood, the specific signaling roles of non-natural stereoisomers like N-Octanoyl-D-threo-sphingosine remain largely unexplored. Sphingolipids are known to regulate critical cellular functions, including proliferation, apoptosis, and inflammation, often through complex signaling networks. researchgate.net S1P, for instance, acts through a family of five G-protein-coupled receptors (S1PR1-5) to modulate downstream pathways including the ERK, PI3K, and Rho GTPase cascades. researchgate.net
Future research must focus on identifying whether this compound or its metabolites directly interact with these known receptors or engage entirely novel signaling nodes. It is crucial to determine how the D-threo configuration influences receptor binding affinity, G-protein coupling, and the subsequent activation or inhibition of downstream effectors. Advanced proteomics and phosphoproteomics approaches could be employed to map the global signaling changes induced by this specific isomer, potentially revealing previously unknown pathways and therapeutic targets.
Table 1: Potential Signaling Pathways for Future Investigation
| Signaling Node/Receptor Family | Potential Downstream Effectors | Key Research Question |
|---|---|---|
| Sphingosine-1-Phosphate Receptors (S1PRs) | ERK, PI3K/Akt, Rho, PLC | Does this compound or its metabolites act as an agonist or antagonist at specific S1PR subtypes? |
| Toll-like Receptors (TLRs) | NF-κB, IRF3 | Can this ceramide analog modulate inflammatory responses by interacting with TLR signaling complexes in the membrane? |
| Protein Kinase C (PKC) isoforms | MARCKS, adducin | How does the D-threo stereochemistry influence the activation or localization of specific PKC isoforms involved in cell fate decisions? |
Further Characterization of Stereospecific Biological Effects and Mechanisms
The biological significance of sphingolipid stereochemistry is a critical, yet underdeveloped, area of research. Naturally occurring sphingolipids predominantly possess the D-erythro configuration. researchgate.net Early enzymatic studies suggested that N-acyl derivatives of threo-sphingosine were superior substrates for the formation of sphingomyelin (B164518) compared to the natural erythro isomers, although this was later attributed to potential differences in emulsion efficiency. researchgate.net This highlights that stereochemistry can profoundly impact how these molecules are recognized and processed by cellular enzymes.
Systematic studies are needed to compare the biological effects of this compound with its D-erythro, L-threo, and L-erythro counterparts. Such research should aim to quantify differences in their metabolism by key enzymes like ceramidases, sphingosine (B13886) kinases, and ceramide synthases. Understanding how the spatial arrangement of the hydroxyl and amino groups on the sphingoid backbone affects enzyme-substrate interactions is fundamental. These mechanistic insights could explain potential stereospecific differences in cellular outcomes, such as apoptosis induction, cell cycle arrest, or inflammatory signaling, and could guide the development of stereochemically-defined therapeutic agents.
Table 2: Comparative Framework for Sphingosine Stereoisomer Research
| Stereoisomer | Known Biological Relevance | Future Research Focus |
|---|---|---|
| N-Octanoyl-D-erythro-sphingosine | Represents the natural configuration; involved in apoptosis, cell signaling, and membrane structure. | Baseline for comparing the potency and mechanisms of non-natural isomers. |
| This compound | Non-natural isomer; potential for unique enzymatic interactions and biological effects. | Elucidate unique signaling pathways; determine specificity for metabolic enzymes; assess therapeutic potential. |
| N-Octanoyl-L-threo-sphingosine | Non-natural isomer; a related lactosyl derivative inhibits viral entry. | Investigate broad-spectrum antiviral or anti-pathogen activity; compare signaling effects with the D-threo isomer. |
| N-Octanoyl-L-erythro-sphingosine | Non-natural isomer; biological activity is poorly characterized. | Comprehensive screening to identify novel biological functions distinct from D-isomers. |
Development of this compound as a Tool for Modulating Specific Cellular Processes in Preclinical Research
The defined chemical structure of this compound makes it an excellent tool for preclinical research. Unlike supplementing cells with natural, long-chain ceramides, which can be heterogeneous and have poor solubility, this short-chain analog offers greater ease of delivery and more precise experimental control.
Its application can be extended to several research areas. It can be used to probe the substrate specificity of enzymes involved in sphingolipid metabolism and to identify inhibitors or activators of these pathways. In cell biology, it can be used to selectively trigger ceramide-mediated signaling events to study their role in processes like apoptosis, autophagy, and senescence. Furthermore, this compound can serve as a chemical scaffold for the synthesis of more complex probes, such as fluorescent or biotinylated derivatives, to visualize the subcellular localization and trafficking of ceramides in living cells.
Table 3: Applications of this compound in Preclinical Research
| Research Area | Specific Application | Rationale for Use |
|---|---|---|
| Enzyme Kinetics | Characterize the activity of ceramidases, ceramide kinases, and synthases. | The D-threo configuration can reveal stereospecific requirements of enzyme active sites. |
| Apoptosis Studies | Induce and study the mechanisms of ceramide-mediated programmed cell death. | Provides a controlled method to activate ceramide signaling pathways, bypassing upstream stimuli. |
| Drug Discovery | Serve as a reference compound in high-throughput screens for modulators of sphingolipid metabolism. | Its well-defined structure ensures reproducibility in screening assays. |
| Probe Synthesis | Act as a precursor for creating fluorescent, photo-activatable, or affinity-labeled ceramide analogs. | Enables advanced cell imaging and biochemical studies of ceramide trafficking and protein interactions. |
Understanding its Role in Lysosomal Storage Disorders and Lipid Metabolism beyond current scope
Lysosomal storage disorders (LSDs) are a group of genetic diseases often characterized by the accumulation of sphingolipids within lysosomes due to deficient enzymatic activity. mdpi.comnih.gov Glycosphingolipids (GSLs), a class of molecules derived from ceramide, are particularly implicated in the pathophysiology of LSDs like Tay-Sachs and Sandhoff disease. mdpi.comresearchgate.net The accumulation of these lipids disrupts lysosomal function and leads to widespread cellular damage, especially in neurons. mdpi.com
Future research should investigate the specific impact of this compound in the context of LSDs. Studies could explore whether this non-natural ceramide analog can be metabolized by residual lysosomal enzymes and whether its presence alters the accumulation of other lipids. There is a need to understand if short-chain, threo-configured ceramides can modulate lysosomal membrane integrity, influence the formation of pathogenic lipid aggregates, or affect cellular "traffic jams" that impair lysosomal function. nih.gov This line of inquiry could reveal novel aspects of lipid-lipid and lipid-protein interactions within diseased lysosomes and may point toward new strategies for managing lipid storage.
Application in the Study of Membrane Dynamics, Lipid Rafts, and Pathogen Entry
Ceramides are critical structural components of cellular membranes and are known to influence the organization of lipid rafts—specialized microdomains enriched in sphingolipids and cholesterol. nih.govnih.gov The generation of ceramide within these rafts can cause them to coalesce into larger signaling platforms, which are crucial for initiating various signal transduction cascades, including those for apoptosis. nih.gov
This compound provides a unique tool to dissect these processes. Its shorter acyl chain may induce distinct changes in membrane fluidity and packing compared to endogenous long-chain ceramides. Future studies should use advanced biophysical techniques and super-resolution microscopy to examine how this specific isomer alters the size, stability, and protein composition of lipid rafts.
Furthermore, these membrane domains are often exploited by pathogens for cellular entry. Notably, Lactosyl-b-1,1-N-octanoyl-L-threo-sphingosine, a related synthetic GSL, has been shown to be an inhibitor of caveolar uptake and can block infection by the SV40 virus. This opens a compelling avenue of research to determine if this compound can similarly inhibit the entry of viruses, bacteria, or toxins that rely on lipid raft-mediated endocytosis. Elucidating the mechanism of such inhibition could provide a new strategy for developing host-directed anti-infective therapies.
Q & A
Q. How should literature reviews be structured to identify gaps in this compound research?
- Methodological Answer : Systematically catalog studies by biological system (e.g., neuronal vs. epithelial), experimental endpoints, and methodological rigor. Use tools like PRISMA flow diagrams to track inclusion/exclusion of sources. Highlight understudied areas (e.g., long-term toxicity) as targets for future work .
Data Presentation and Reporting
Q. What guidelines should be followed when presenting spectral data (e.g., NMR, MS) for this compound in publications?
Q. How can researchers ethically address incomplete or ambiguous data in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
